molecular formula C8H7NO2S B595045 4-Ethynylbenzenesulfonamide CAS No. 1788-08-5

4-Ethynylbenzenesulfonamide

Cat. No.: B595045
CAS No.: 1788-08-5
M. Wt: 181.21 g/mol
InChI Key: OQPUCENNUFNCQO-UHFFFAOYSA-N
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Description

4-ethynyl benzene sulfonamide is an organic compound that features a benzene ring substituted with an ethynyl group and a sulfonamide group. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural properties, which include a terminal alkynyl group and a sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl benzene sulfonamide typically involves multiple steps. One common method starts with anti-4-chlorosulfonyl cinnamic acid as the raw material. This compound undergoes an addition reaction with liquid bromine in acetic acid to form 3-(4-chlorosulfonyl phenyl)-2,3-dibromo propionic acid. This intermediate is then treated with N,N-dimethylformamide as a solvent and ammonia or an aliphatic amine, or a mixture of aromatic amine and triethylamine, under microwave conditions for 0.5 to 1 minute. The resulting intermediate, 4-(2-bromo ethylene) benzene sulfonamide, is then subjected to sulfonamidation and decarboxylation. Finally, sodium ethoxide is added directly to the reaction system at 60 to 80°C to yield 4-ethynyl benzene sulfonamide .

Industrial Production Methods

In industrial settings, the production of 4-ethynyl benzene sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The one-pot synthesis method, which avoids the need to isolate intermediates, is particularly advantageous for industrial production .

Chemical Reactions Analysis

Types of Reactions

4-ethynyl benzene sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ethynyl group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The terminal alkynyl group can engage in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines and thiols can react with the sulfonamide group.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions with alkynes can yield substituted aromatic compounds .

Scientific Research Applications

4-ethynyl benzene sulfonamide has significant applications in various fields:

Mechanism of Action

The mechanism of action of 4-ethynyl benzene sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the ethynyl group can participate in covalent bonding with target proteins. These interactions can disrupt biological pathways, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetylene: Similar to 4-ethynyl benzene sulfonamide but lacks the sulfonamide group.

    Sulfanilamide: Contains the sulfonamide group but lacks the ethynyl group.

    4-ethynyl aniline: Similar structure but with an amino group instead of a sulfonamide group.

Uniqueness

4-ethynyl benzene sulfonamide is unique due to the presence of both the ethynyl and sulfonamide groups, which confer distinct reactivity and bioactivity. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in various applications .

Properties

IUPAC Name

4-ethynylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPUCENNUFNCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659176
Record name 4-Ethynylbenzene-1-sulfonamide
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788-08-5
Record name 4-Ethynylbenzenesulfonamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethynylbenzene-1-sulfonamide
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Record name 4-Ethynylbenzenesulfonamide
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Record name 4-ETHYNYLBENZENESULFONAMIDE
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Synthesis routes and methods

Procedure details

To a solution of 4-[(trimethylsilyl)ethynyl]benzenesulfonamide prepared as in Step 1 (1.69 g, 3.13 mmole) in anhydrous THF under a N2 atmosphere was added TBAF (10 mL-1.0 M in THF, 10 mmole) and the resulting mixture was stirred at room temperature. When silica TLC (1:1 hexanes:EtOAc) indicated the reaction was complete, 10% HCl and EtOAc were added. The EtOAc layer was separated, washed twice with H2O, aqueous NH4Cl, dried over Na2SO4 and concentrated in vacuo to give 0.748 g (62% yield) of the product: ESHRMS m/z 199.0506 (M+NH4, C8H7NO2SNH4, Calc'd 199.0541).
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Customer
Q & A

Q1: What are the key steps involved in the synthesis of 4-Ethynylbenzenesulfonamide?

A1: A novel one-pot synthesis of this compound utilizes microwave irradiation and involves two major stages:

  1. Simultaneous Debrominative Decarboxylation and Sulfamation: Anti-3-(4-chlorosulfonyl-benzyl)-2,3-dibromopropanoic acid reacts with ammonia in DMF under microwave irradiation. This results in the formation of (Z)-4-(2-bromovinyl)benzenesulfonamide. [, ]
  2. Dehydrobromination: Without isolating the intermediate, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under continued microwave irradiation yields the desired this compound. [, ]

Q2: What makes this synthetic approach significant?

A2: This method offers several advantages:

  • One-Pot Synthesis: The entire process occurs in a single reaction vessel, simplifying the procedure and minimizing purification steps. [, ]
  • Microwave Assistance: The use of microwave irradiation accelerates reaction rates, significantly reducing reaction times. []
  • High Yield: The reported yield for this method is 70%, highlighting its efficiency. []

Q3: How is this compound structurally characterized?

A3: The structure of this compound is confirmed using various spectroscopic techniques:

  • ¹H NMR: Provides information about the hydrogen atoms present in the molecule. []
  • ¹³C NMR: Provides information about the carbon atoms present in the molecule. []
  • IR Spectroscopy: Confirms the presence of characteristic functional groups. []

Q4: What are the potential applications of this compound?

A4: this compound holds promise as a versatile building block for synthesizing more complex molecules. For example, it can be utilized in the synthesis of 1,2,3-triazoles with benzenesulfonamide functionality through a 1,3-dipolar cycloaddition reaction with organic azides. [] These triazoles have potential applications in medicinal chemistry and materials science.

Q5: Are there alternative methods for synthesizing this compound?

A5: While the described method offers significant advantages, [, ] alternative synthetic routes may exist. Further research is needed to explore other pathways and compare their efficiency, cost-effectiveness, and environmental impact. This can contribute to identifying the most optimal synthetic strategy.

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